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Compound of Interest

Compound Name:
4-[1-(2-

Chlorophenyl)ethyl]morpholine

Cat. No.: B7537168 Get Quote

An In-depth Technical Guide to the Molecular Structure and Physicochemical Properties of 4-
[1-(2-Chlorophenyl)ethyl]morpholine

Introduction
4-[1-(2-Chlorophenyl)ethyl]morpholine is a substituted morpholine derivative with potential

applications in pharmaceutical and chemical research. The morpholine scaffold is a prevalent

structural motif in medicinal chemistry, known for its favorable physicochemical properties and

ability to modulate the biological activity of molecules.[1][2] This guide provides a

comprehensive overview of the molecular structure, weight, and key analytical characterization

techniques for 4-[1-(2-Chlorophenyl)ethyl]morpholine, tailored for researchers and

professionals in drug development.

Molecular Structure and Properties
The structural framework of 4-[1-(2-Chlorophenyl)ethyl]morpholine comprises a central

morpholine ring N-substituted with a 1-(2-chlorophenyl)ethyl group. The presence of a chiral

center at the ethyl bridge connecting the phenyl and morpholine moieties results in two

possible enantiomers.
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Property Value Source

Molecular Formula C12H16ClNO [3][4][5]

Molecular Weight 225.72 g/mol [3][4][5]

IUPAC Name
4-[1-(2-

chlorophenyl)ethyl]morpholine
N/A

CAS Number (HCl salt) 74037-67-5 [6]

The hydrochloride salt of this compound has a molecular formula of C12H17Cl2NO and a

molecular weight of 262.18 g/mol .[6]
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Caption: General synthesis workflow for 4-[1-(2-Chlorophenyl)ethyl]morpholine.
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The precise molecular structure of 4-[1-(2-Chlorophenyl)ethyl]morpholine is confirmed

through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance

(NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of

a molecule. [7]For 4-[1-(2-Chlorophenyl)ethyl]morpholine, both ¹H and ¹³C NMR spectra

provide characteristic signals that correspond to the different chemical environments of the

protons and carbon atoms.

¹H NMR Spectroscopy: The proton NMR spectrum will exhibit distinct signals for the aromatic

protons of the chlorophenyl group, the methine proton of the ethyl bridge, the methyl protons,

and the diastereotopic protons of the morpholine ring. The morpholine protons typically appear

as complex multiplets due to their restricted rotation and coupling with each other. [8] ¹³C NMR

Spectroscopy: The carbon NMR spectrum will show unique resonances for each carbon atom

in the molecule, including the aromatic carbons, the chiral methine carbon, the methyl carbon,

and the four carbons of the morpholine ring. The carbons of the morpholine ring adjacent to the

oxygen and nitrogen atoms will appear at characteristic downfield shifts. [9]

Sample Preparation: Dissolve 5-10 mg of 4-[1-(2-Chlorophenyl)ethyl]morpholine in

approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm

NMR tube.

¹H NMR Acquisition:

Acquire a one-dimensional ¹H NMR spectrum on a 400 MHz or higher field spectrometer.

Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and 16-

32 scans.

¹³C NMR Acquisition:

Acquire a proton-decoupled ¹³C NMR spectrum.

Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more)

and a longer relaxation delay (2-5 seconds) are typically required for adequate signal-to-
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noise. [10]4. 2D NMR Experiments (Optional but Recommended):

To unambiguously assign all proton and carbon signals, two-dimensional NMR

experiments such as COSY (Correlated Spectroscopy), HSQC (Heteronuclear Single

Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are highly

recommended. [7]

Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to determine the molecular weight

and elemental composition of a compound. [5]For 4-[1-(2-Chlorophenyl)ethyl]morpholine,

techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Electrospray

Ionization-Mass Spectrometry (ESI-MS) can be employed.

The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight

of the compound. The isotopic pattern of this peak will be characteristic of a molecule

containing one chlorine atom (with a ratio of approximately 3:1 for the ³⁵Cl and ³⁷Cl isotopes).

Fragmentation patterns observed in the mass spectrum can provide further structural

information.

Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a volatile

organic solvent such as dichloromethane or methanol.

GC Separation:

Inject a small volume (e.g., 1 µL) of the sample solution into the gas chromatograph.

The compound will be separated from any impurities on a capillary column (e.g., a 30 m

DB-5ms column).

A typical temperature program would start at a low temperature (e.g., 100 °C), hold for a

few minutes, and then ramp up to a higher temperature (e.g., 280 °C) to ensure elution of

the compound.

MS Detection:

As the compound elutes from the GC column, it enters the mass spectrometer.
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Electron ionization (EI) is a common method for generating ions.

The mass analyzer (e.g., a quadrupole) separates the ions based on their mass-to-charge

ratio (m/z).

The detector records the abundance of each ion, generating a mass spectrum.

Conclusion
This technical guide has detailed the molecular structure and weight of 4-[1-(2-
Chlorophenyl)ethyl]morpholine. The combination of NMR spectroscopy and mass

spectrometry provides a robust analytical workflow for the unambiguous structural elucidation

and characterization of this and other related small molecules in a research and drug

development setting. The provided protocols offer a standardized approach to obtaining high-

quality analytical data essential for regulatory submissions and scientific publications.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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